molecular formula C5H2ClF2N B1312938 4-Chloro-2,3-difluoropyridine CAS No. 851178-99-9

4-Chloro-2,3-difluoropyridine

Cat. No. B1312938
M. Wt: 149.52 g/mol
InChI Key: RFFJEZRNZLNVBG-UHFFFAOYSA-N
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Description

4-Chloro-2,3-difluoropyridine is a chemical compound with the molecular formula C5H2ClF2N . It has an average mass of 149.526 Da and a monoisotopic mass of 148.984390 Da .


Synthesis Analysis

The synthesis of 4-Chloro-2,3-difluoropyridine involves a two-step mechanism involving addition and elimination . One method involves the nucleophilic substitution of chlorine in 4-chloro-3-fluoropyridine with KF . Another method involves the deamination reaction of 2-hydrazino-3,6-difluropyridine in the presence of NaOH .


Molecular Structure Analysis

The molecular structure of 4-Chloro-2,3-difluoropyridine is represented by the formula C5H2ClF2N . The compound has an average mass of 149.526 Da and a monoisotopic mass of 148.984390 Da .


Chemical Reactions Analysis

Fluoropyridines, such as 4-Chloro-2,3-difluoropyridine, have reduced basicity and are usually less reactive than their chlorinated and brominated analogues . This is due to the presence of the strong electron-withdrawing substituent(s) in the aromatic ring .

Scientific Research Applications

  • Application Summary : 4-Chloro-2,3-difluoropyridine is used in the synthesis of fluorinated pyridines . Fluoropyridines have reduced basicity and are usually less reactive than their chlorinated and brominated analogues . They have interesting and unusual physical, chemical and biological properties owing to the presence of the strong electron-withdrawing substituent(s) in the aromatic ring .
  • Methods of Application : The synthesis of 2-, 3-, 4-fluoropyridines, di-, tri-, polyfluoropyridines, perfluoroalkylpyridines and also fluoropyridines fused with carbo-, heterocycles are presented . For example, 3,4-Difluoropyridine can be synthesized by the nucleophilic substitution of chlorine in 4-chloro-3-fluoropyridine with KF .
  • Results or Outcomes : The synthesis of fluorinated pyridines using 4-Chloro-2,3-difluoropyridine has been successful . These fluorinated pyridines have potential applications in various biological fields .

About 10% of the total sales of pharmaceuticals currently used for the medical treatment are drugs containing fluorine atom . Over 50 years, many fluorinated medicinal and agrochemical candidates have been discovered and the interest toward development of fluorinated chemicals has been steadily increased .

About 10% of the total sales of pharmaceuticals currently used for the medical treatment are drugs containing fluorine atom . Over 50 years, many fluorinated medicinal and agrochemical candidates have been discovered and the interest toward development of fluorinated chemicals has been steadily increased .

Safety And Hazards

4-Chloro-2,3-difluoropyridine is harmful if swallowed . It can cause irritation and may be harmful by inhalation, in contact with skin, and if swallowed . In case of contact with skin or eyes, it is recommended to flush with plenty of water for at least 15 minutes while removing contaminated clothing and shoes .

Future Directions

Fluoropyridines, including 4-Chloro-2,3-difluoropyridine, are of interest due to their potential as imaging agents for various biological applications . They are also being explored for their potential in the development of new agricultural products having improved physical, biological, and environmental properties .

properties

IUPAC Name

4-chloro-2,3-difluoropyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H2ClF2N/c6-3-1-2-9-5(8)4(3)7/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFFJEZRNZLNVBG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C(=C1Cl)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H2ClF2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50466435
Record name 4-Chloro-2,3-difluoropyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50466435
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

149.52 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Chloro-2,3-difluoropyridine

CAS RN

851178-99-9
Record name 4-Chloro-2,3-difluoropyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=851178-99-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Chloro-2,3-difluoropyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50466435
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
C Bobbio, M Schlosser - The Journal of Organic Chemistry, 2005 - ACS Publications
The concept of “regioexhaustive substitution” has been successfully applied to 2-fluoro-, 2,3-difluoro-, and 2,5-difluoropyridine. All vacant positions were amenable to regioselective …
Number of citations: 38 pubs.acs.org
C Bobbio, T Rausis, M Schlosser - Chemistry–A European …, 2005 - Wiley Online Library
Starting from six industrially available fluorinated pyridines, an expedient access to all three tetrafluoropyridines (2–4), all six trifluoropyridines (5–10), and the five non‐commercial …

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